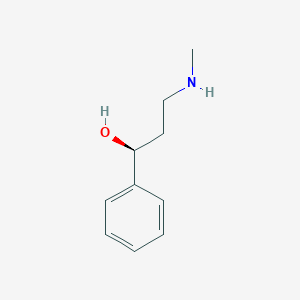
(s)-3-(Methylamino)-1-phenylpropanol
Übersicht
Beschreibung
(S)-3-(Methylamino)-1-phenylpropanol, also known as L-ephedrine, is a sympathomimetic drug that is commonly used as a nasal decongestant and bronchodilator. It is a chiral compound, meaning that it has two enantiomers, (R)-ephedrine and (S)-ephedrine, with (S)-ephedrine being the biologically active form. L-ephedrine is derived from the plant Ephedra sinica, which has been used in traditional Chinese medicine for thousands of years.
Wirkmechanismus
(s)-3-(Methylamino)-1-phenylpropanol acts as a sympathomimetic agent, meaning that it mimics the effects of the sympathetic nervous system. It works by binding to and activating adrenergic receptors, specifically the alpha and beta receptors. This leads to the release of neurotransmitters such as norepinephrine and dopamine, which stimulate the central nervous system and increase heart rate and blood pressure.
Biochemical and physiological effects:
(s)-3-(Methylamino)-1-phenylpropanol has a number of biochemical and physiological effects on the body. It increases the release of norepinephrine and dopamine, leading to increased alertness and cognitive function. It also causes vasoconstriction, which can be useful in the treatment of conditions such as asthma and bronchitis. However, it can also lead to increased blood pressure and heart rate, which can be dangerous in individuals with cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
(s)-3-(Methylamino)-1-phenylpropanol has a number of advantages and limitations for use in laboratory experiments. It is a relatively inexpensive and widely available compound, making it easy to obtain for research purposes. It also has a well-established pharmacological profile, making it useful for studying the effects of sympathomimetic agents on the body. However, its effects on the central nervous system and cardiovascular system can make it difficult to use in certain types of experiments, particularly those involving animals or human subjects.
Zukünftige Richtungen
There are a number of future directions for research on (s)-3-(Methylamino)-1-phenylpropanol. One area of interest is its potential use as a cognitive enhancer, particularly in individuals with cognitive impairments such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug, particularly in sports such as endurance running and cycling. Finally, there is interest in developing new synthetic methods for (s)-3-(Methylamino)-1-phenylpropanol that are more efficient and environmentally friendly than current methods.
Wissenschaftliche Forschungsanwendungen
(s)-3-(Methylamino)-1-phenylpropanol has been studied extensively for its pharmacological properties and potential therapeutic applications. It has been shown to have a stimulatory effect on the central nervous system, leading to increased alertness and cognitive function. It also has a sympathomimetic effect, causing vasoconstriction and increased heart rate. These properties make (s)-3-(Methylamino)-1-phenylpropanol useful in the treatment of conditions such as asthma, bronchitis, and nasal congestion.
Eigenschaften
IUPAC Name |
(1S)-3-(methylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDCGNHLFVSET-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Methylamino)-1-phenylpropan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)

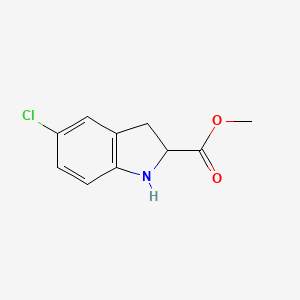
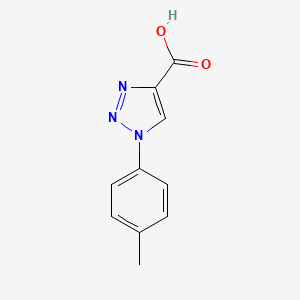
![2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3083273.png)
![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)
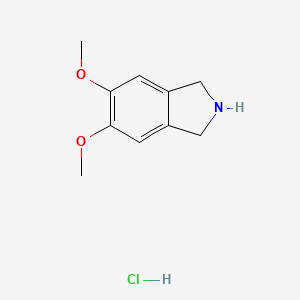
![3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3083315.png)
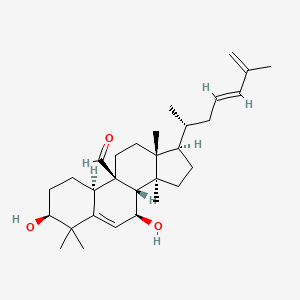
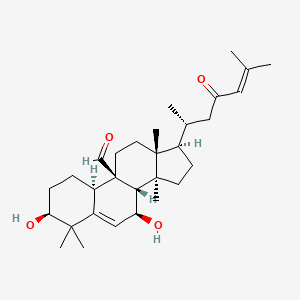
![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)
![2-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)ethyl methacrylate](/img/structure/B3083351.png)

![4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083360.png)